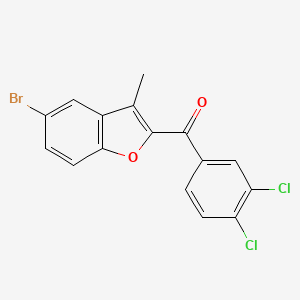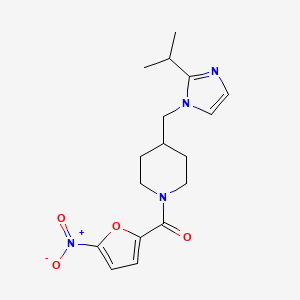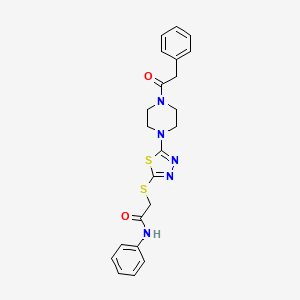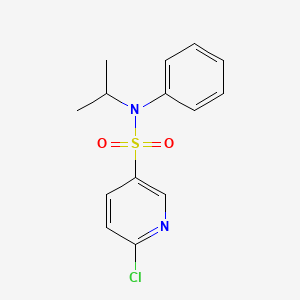![molecular formula C17H10Cl3N5O B2584880 3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893915-97-4](/img/structure/B2584880.png)
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, also known as CTMP, is a synthetic compound that belongs to the family of pyrimidine derivatives. It was first synthesized and characterized in 2008 by a group of researchers from the University of Nottingham, UK. Since then, CTMP has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated the synthesis of various pyrimidine derivatives, including triazolo[4,5-d]pyrimidin-7-ones, which exhibit a range of biological activities. The synthesis processes often involve reactions with a variety of reagents to obtain novel compounds. For instance, El-Agrody et al. (2001) described the synthesis of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the chemical versatility of these scaffolds in generating bioactive molecules (El-Agrody et al., 2001).
Antimicrobial and Antimalarial Activities
Several studies have explored the antimicrobial and antimalarial potential of triazolo[4,5-d]pyrimidin-7-one derivatives. Werbel, Elslager, and Chu (1973) investigated the antimalarial effects of 2-(3,4-dichloroanilino)-7-[(dialkylamino)alkyl]amino-5-methyl-s-triazolo[1,5-α]pyrimidines against P. berghei in mice, demonstrating the compounds' potential as antimalarial agents (Werbel, Elslager, & Chu, 1973).
Antitumor and Anticancer Activities
Compounds synthesized from triazolo[4,5-d]pyrimidin-7-one have shown promise in antitumor and anticancer research. Hafez and El-Gazzar (2009) synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives, demonstrating inhibitory effects on a wide range of cancer cell lines, suggesting potential applications in cancer therapy (Hafez & El-Gazzar, 2009).
Anticonvulsant Properties
Research into the central nervous system (CNS) applications of triazolo[4,5-d]pyrimidin-7-one derivatives has also been reported. Divate and Dhongade-Desai (2014) identified compounds with promising anticonvulsant activity, highlighting the therapeutic potential of these derivatives in the treatment of convulsive disorders (Divate & Dhongade-Desai, 2014).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of triazolo[4,5-d]pyrimidin-7-one derivatives have been extensively studied. Prasanna Kumara, Mohana, and Mallesha (2013) synthesized new derivatives and tested them for antimicrobial activity against clinically isolated strains, finding variable and modest activities (Prasanna Kumara, Mohana, & Mallesha, 2013).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-2-4-12(5-3-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-6-13(19)14(20)7-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGFULTMRZVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)




![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)
![7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2584813.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)
![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)